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molecular formula C9H6F3N B010600 5-(Trifluoromethyl)indole CAS No. 100846-24-0

5-(Trifluoromethyl)indole

Cat. No. B010600
M. Wt: 185.15 g/mol
InChI Key: LCFDJWUYKUPBJM-UHFFFAOYSA-N
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Patent
US06313145B1

Procedure details

(2-Nitro-5-trifluoromethylphenyl)acetonitrile (D4, 1.9 g, 0.0088 mole) in 90% EtOH/H2O (25 ml) and glacial acetic acid (0.25 ml) was hydrogenated at 50 psi in the presence of 10% Pd/C (1 g) at room temperature for 2 hours. After filtration of the catalyst through kieselguhr, the solvent was removed in vacuo. The residue was basified with saturated aqueous potassium carbonate solution, extracted into DCM, dried (Na2SO4) and evaporated in vacuo. The residue was chromatographed on silica gel eluting with 30% ethyl acetate/60-80° petroleum ether to afford the title compound (1.0 g, 65%) as an off white solid.
Name
(2-Nitro-5-trifluoromethylphenyl)acetonitrile
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.25 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[CH2:14][C:15]#[N:16])([O-])=O>CCO.O.C(O)(=O)C.[Pd]>[F:13][C:10]([F:11])([F:12])[C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[NH:16][CH:15]=[CH:14]2 |f:1.2|

Inputs

Step One
Name
(2-Nitro-5-trifluoromethylphenyl)acetonitrile
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C(F)(F)F)CC#N
Name
EtOH H2O
Quantity
25 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
0.25 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst through kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted into DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 30% ethyl acetate/60-80° petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C=CNC2=CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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